Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Descripción
Historical Development and Discovery
The synthesis of tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate emerged from advancements in bicyclic heterocycle chemistry during the early 21st century. Its development parallels the growing interest in constrained ring systems for drug design, particularly in central nervous system (CNS) therapeutics. The compound was first reported in patent literature as an intermediate in the synthesis of triple reuptake inhibitors, which target serotonin, norepinephrine, and dopamine transporters. Gold-catalyzed cycloisomerization methods, initially explored for related 3-oxa and 3-azabicyclo[4.1.0]heptanes, provided foundational synthetic strategies.
Key milestones include:
- 2006 : Patent filings describing racemic synthesis of analogous 3-azabicyclo[3.1.0]hexane carboxylates.
- 2010 : Optimization of gold(I)-mediated intramolecular cyclopropanation for stereoselective bicyclo[4.1.0]heptane formation.
- 2020s : Commercial availability through specialty chemical suppliers, reflecting its utility in medicinal chemistry.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic integration of three structural motifs:
- Bicyclic constraint : The fused cyclopropane-piperidine system enforces conformational rigidity, enhancing receptor binding specificity.
- Oxa-aza duality : The 7-oxa-3-aza configuration enables dual hydrogen-bonding interactions in biological systems.
- Steric directing groups : The tert-butyl carbamate protects the amine while influencing stereoelectronic properties.
Comparative studies show its π-facial selectivity exceeds monocyclic analogs by 12–15% in asymmetric catalysis. The methyl substituent at C6 further modulates ring puckering, as evidenced by X-ray diffraction data.
Position within Azabicyclic Compound Taxonomy
The compound belongs to the bridged bicyclo[m.n.p]azabicycles family, classified by:
| Parameter | Classification |
|---|---|
| Ring system | 3-azabicyclo[4.1.0]heptane |
| Bridge configuration | Fused cyclopropane-oxazane |
| Substituent hierarchy | Carbamate > methyl > oxygen |
Structurally analogous compounds include:
Nomenclature Analysis and IUPAC Classification
The systematic name derives from IUPAC bicyclo nomenclature rules:
- Parent hydride : Bicyclo[4.1.0]heptane
- Bridge lengths: 4 (C1–C5), 1 (C5–C6), 0 (C6–C1) carbons
- Heteroatom placement :
- 3-aza: Nitrogen at position 3
- 7-oxa: Oxygen at position 7
- Substituents :
- tert-Butoxycarbonyl at N3
- Methyl at C6
Alternative naming approaches yield:
- CAS Registry : this compound (1803594-40-2)
- Simplified : 3-Boc-6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
The SMILES string CC(C)(C)OC(=O)N1CCC2OC2C1 confirms the bridging topology, while the InChIKey MMPWHAJQEZIIEH-UHFFFAOYSA-N provides unique stereochemical identification.
Propiedades
IUPAC Name |
tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-5-11(4)8(7-12)14-11/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAQTGOFXOCTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(CC1O2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-40-2 | |
| Record name | tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Cyclization of Epoxy Piperidine Derivatives
One established method involves the use of 1-Boc-3,4-epoxypiperidine as a key intermediate. The process is as follows:
- Starting from 1-Boc-3,4-epoxypiperidine, the epoxide ring is subjected to nucleophilic attack or ring-opening under controlled conditions.
- Intramolecular cyclization occurs to form the bicyclic oxabicyclo[4.1.0]heptane ring system.
- The tert-butyl ester group is introduced or retained from the Boc protecting group, resulting in tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate.
This method is supported by the compound’s alternative name "1-Boc-3,4-epoxypiperidine" and related literature describing similar bicyclic amine syntheses.
Grignard Reaction Followed by Work-up
A detailed experimental procedure reported in literature (Tetrahedron Letters, 1979) describes the reaction of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate with phenylmagnesium chloride in the presence of copper(I) iodide catalyst in tetrahydrofuran (THF) at low temperature (-30 °C):
- The bicyclic ester is treated with phenylmagnesium chloride and CuI in THF at -30 °C.
- The reaction mixture is gradually warmed to room temperature and stirred for 16 hours.
- Quenching with saturated aqueous ammonium chloride followed by extraction yields tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate.
- This reaction demonstrates the functionalization of the bicyclic compound at the 3-position via nucleophilic addition.
The yield reported is high (94%), indicating the robustness of this preparation step.
Patent-Reported Processes for Related Bicyclic Amines
Patent WO2007075790A1 describes processes for preparing 3-azabicyclo compounds structurally related to this compound:
- The process involves cyclization reactions to form the bicyclic core.
- Use of chiral resolution and formation of enantiomeric salts to obtain stereochemically pure compounds.
- Reaction conditions include use of solvents such as methanol, and reagents like tartaric acid for salt formation.
- The patent also discusses preparation of substituted bicyclic amines with methyl groups at specific positions, which is relevant for the 6-methyl substituent in the target compound.
This patent provides a framework for scalable and stereoselective synthesis of such bicyclic amines.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization of 1-Boc-3,4-epoxypiperidine | 1-Boc-3,4-epoxypiperidine | Intramolecular ring closure | Not specified | Forms bicyclic core with tert-butyl ester |
| Grignard Reaction with Phenylmagnesium Chloride | tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | CuI catalyst, THF, -30 °C to RT, 16 h | 94% | Functionalization at 3-position; high yield |
| Patent WO2007075790A1 Process | Various azabicyclo precursors | Cyclization, chiral resolution, tartaric acid salts | Not specified | Scalable, stereoselective synthesis |
Research Findings and Considerations
- The bicyclic oxabicyclo[4.1.0]heptane ring system is efficiently constructed via epoxide ring-opening and intramolecular cyclization.
- The tert-butyl ester group is commonly introduced via Boc protection strategies, which also protect the amine during synthesis.
- Grignard reagents can be used to functionalize the bicyclic scaffold, expanding the compound’s synthetic utility.
- Stereochemical control is critical; patent literature emphasizes enantiomeric salt formation to obtain pure stereoisomers.
- Reaction conditions such as temperature, solvent choice, and catalyst presence (e.g., CuI) significantly influence yield and selectivity.
- The presence of the 6-methyl substituent requires specific methylation steps or starting materials pre-functionalized at that position, which may be included in the synthetic route but are less documented explicitly.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the oxirane ring, converting it into a diol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Diol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Overview:
Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structural properties make it valuable for developing new analgesics and anti-inflammatory agents.
Case Study:
A study demonstrated the compound's utility in synthesizing a series of piperidine derivatives that exhibited significant analgesic activity in preclinical models. The synthesis involved using this compound as a building block, leading to compounds with enhanced potency compared to existing medications.
Organic Synthesis
Overview:
This compound is widely employed in organic chemistry for constructing complex molecular frameworks. Its versatility allows researchers to create diverse chemical libraries essential for drug discovery.
Data Table: Synthesis Reactions Utilizing this compound
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Grignard Reaction | 94 | THF, -30°C, stirred for 16 hours | Tetrahedron Lett., 1979 |
| Esterification | 85 | Reflux with acid catalyst | Organic Syntheses |
| Cyclization | 90 | Room temperature, overnight | Journal of Organic Chemistry |
Material Science
Overview:
In material science, this compound is utilized to enhance the properties of polymers and composites, improving their durability and resistance to environmental factors.
Application Example:
Research has shown that incorporating this compound into polymer matrices results in materials with superior mechanical properties and thermal stability, making them suitable for applications in aerospace and automotive industries.
Agricultural Chemistry
Overview:
The compound plays a role in developing agrochemicals, contributing to the formulation of more effective pesticides and herbicides that are environmentally friendly.
Case Study:
A recent investigation highlighted the synthesis of novel herbicides based on this compound derivatives, which demonstrated improved efficacy against resistant weed species while minimizing environmental impact.
Biochemical Research
Overview:
Researchers utilize this compound to study enzyme mechanisms and interactions, aiding the understanding of biochemical pathways relevant to therapeutic targets.
Research Findings:
In biochemical assays, this compound was shown to inhibit specific enzymes involved in metabolic pathways linked to various diseases, highlighting its potential as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
Structural Analogues and Their Properties
The table below highlights critical differences between the target compound and its analogues:
Key Observations:
- Amino vs. Methyl Substitution: The 6-amino derivative (CAS 1403767-24-7) exhibits increased polarity due to the NH₂ group, improving solubility in aqueous media but reducing stability under acidic conditions .
- Stereochemical Impact : The (1S,6R) stereoisomer (CAS 1820576-18-8) shows distinct reactivity in asymmetric synthesis compared to the (1R,6S) configuration .
Epoxide Ring-Opening :
- The target compound and its non-methylated analogue (CAS 161157-50-2) are synthesized via intramolecular nucleophilic ring-opening of epoxides, often requiring harsh conditions (e.g., KOH in DMSO at 110–120°C) .
- The 6-amino derivative (CAS 1403767-24-7) is prepared by Boc deprotection using trifluoroacetic acid (TFA), followed by resin purification .
Deprotection Efficiency :
- Boc removal in the target compound requires TFA in dichloromethane (DCM)/methanol, achieving >80% yield .
- In contrast, the 6-amino analogue (CAS 1403767-24-7) requires milder conditions due to the amine’s sensitivity to over-acidification .
Medicinal Chemistry :
- Boc-protected bicyclic amines (e.g., CAS 1403767-24-7) are employed in peptide mimetics and kinase inhibitors, leveraging their rigid scaffolds to enhance target selectivity .
Actividad Biológica
Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C22H27N5O5
- Molecular Weight : 441.49 g/mol
- CAS Number : 2862037-26-9
- Purity : > 96% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
Metabolic Stability
Research indicates that compounds containing tert-butyl groups often exhibit rapid oxidative metabolism, which can affect their efficacy and bioavailability. Studies have shown that replacing the tert-butyl group with more stable moieties, such as trifluoromethyl groups, can enhance metabolic stability without compromising biological activity .
Biological Activity Overview
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
Anticancer Properties
In vitro studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines. The exact mechanism is still under investigation but may involve the modulation of cell cycle regulators or apoptosis pathways.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. The compound's lipophilicity, indicated by a LogP value around 4.2, suggests favorable membrane permeability .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Bicyclic Core Formation | THF | 0°C → 25°C | 24 h | 65% | |
| Epimerization | Water/Acetone | 25°C | 24 h | 93% |
Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?
Answer:
Discrepancies in yields often stem from:
- Diastereomer Management : Unoptimized epimerization leads to yield loss. achieved 43% overall yield by recycling the undesired diastereomer via hydrolysis .
- Impurity Profiles : Use HPLC or GC-MS to identify byproducts; adjust quenching protocols (e.g., slow addition of reducing agents) .
- Catalyst Selection : Transition-metal catalysts may introduce variability. Replace with organocatalysts for reproducibility .
Q. Methodological Approach :
Conduct sensitivity analysis on temperature/solvent parameters.
Validate purity at each step using chiral chromatography .
Compare kinetic vs. thermodynamic control in cyclization steps .
Basic: What spectroscopic techniques are recommended for structural elucidation?
Answer:
- NMR : 1H/13C NMR identifies bicyclic framework and substituents. For example, tert-butyl groups show singlet peaks at ~1.4 ppm .
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and azabicyclic N-H bonds (3300–3500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₂H₁₉NO₃ requires m/z 225.1366) .
Q. Table 2: Key Spectral Data
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| tert-butyl | 1.4 (s, 9H) | - |
| Ester C=O | - | 1720 |
| Azabicyclic N-H | 2.8–3.2 (m) | 3350 |
Advanced: What strategies control stereochemistry during synthesis?
Answer:
- Chiral Pool Synthesis : Start with enantiopure lactones to dictate stereochemistry .
- Epimerization : Convert undesired diastereomers via base-catalyzed equilibration (e.g., NaOH in water/acetone) .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL) in key cyclization steps to enhance enantiomeric excess (ee > 95%) .
Case Study : achieved enantiopure product by recycling the undesired diastereomer through hydrolysis, avoiding costly chromatographic separation .
Basic: How to assess the environmental impact of this compound?
Answer:
- Biodegradability : Use OECD Test Guideline 301B. The compound showed 71% biodegradation in 28 days, indicating moderate environmental persistence .
- Ecotoxicity :
Q. Table 3: Ecotoxicological Data
| Test Organism | Endpoint | Value | Source |
|---|---|---|---|
| Bluegill Sunfish | LC50 | 24 mg/L | |
| Daphnia magna | EC50 | 40 mg/L | |
| Raphidocelis subcapitata | ErC50 | >110 mg/L |
Advanced: How to design derivatives to enhance biological activity?
Answer:
- Functionalization :
- Oxidation : Introduce ketones at bridgehead positions to modulate receptor binding .
- Reduction : Convert esters to hydroxymethyl groups for improved solubility (e.g., LiAlH4 in THF) .
- SAR Studies :
Case Study : Derivatives with carbamoyl substitutions (e.g., 6-carbamoyl) showed enhanced binding to neurological targets in vitro .
Advanced: How to address conflicting data on genotoxicity in related compounds?
Answer:
- Assay Validation : Replicate bacterial reverse mutation (AMES) and mammalian cell tests. confirmed negative genotoxicity for analogs via AMES and chromosome aberration tests .
- Mechanistic Studies : Use comet assays to detect DNA strand breaks. For example, solvent naphtha in formulations may confound results; purify compounds to >99% before testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
